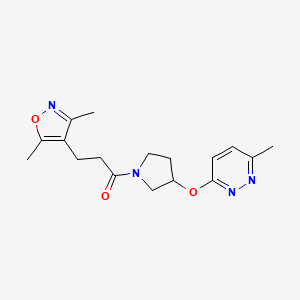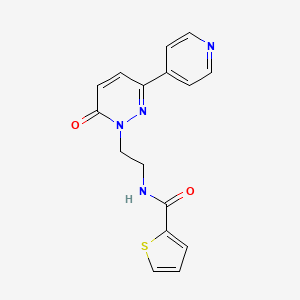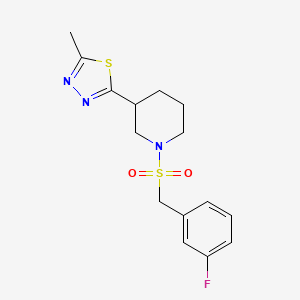![molecular formula C22H21N5O3 B2678000 N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide CAS No. 951617-93-9](/img/structure/B2678000.png)
N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-{[1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Amide and Peptide Synthesis
The compound AKOS005038771 has been employed as a carboxylic acid activator in the synthesis of amides and peptides. Researchers have developed a new synthetic approach using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as the coupling reagent. This method allows for the efficient preparation of amides and peptides containing amino acids, aryl acids, and amines under mild conditions. Notably, racemization does not occur during the coupling process, and gram-scale reactions have been successfully demonstrated .
Electro-Optic Effects in Liquid Crystals
AKOS005038771, specifically known as N-benzyl-2-methyl-4-nitroaniline (BNA), has been investigated for its electro-optic effects in liquid crystals (LCs). When doped into nematic LCs, BNA significantly enhances the fall time of LC cells. This improvement is attributed to reduced rotational viscosity and threshold voltage, along with an additional restoring force resulting from the spontaneous polarization electric field of BNA. Additionally, BNA-doped LCs exhibit blue-light filtering properties. The dielectric anisotropy of LC mixtures is also enhanced by BNA and another dopant, Morpholinium 2-chloro-4-nitrobenzoate (M2C4N). These findings open avenues for fast-response LC devices and high dielectric anisotropy materials .
Second-Order Nonlinear Optical Properties
BNA crystals have been characterized for their second-order nonlinear optical (NLO) properties. By precisely processing BNA crystals with specific crystal orientations, researchers have quantitatively determined all nonvanishing second-order NLO coefficients. This achievement allows for a deeper understanding of BNA’s NLO behavior and paves the way for precise device fabrication using organic materials. BNA’s large dipole moment and polarization anisotropy contribute to its enhanced NLO properties .
THz-Wave Generation and Detection
Organic NLO crystals, including BNA, have been studied for their potential in THz-wave generation and detection. BNA’s second-order NLO effects make it promising for applications in this frequency range. However, further research is needed to fully exploit its capabilities and expand its practical use .
Eigenschaften
IUPAC Name |
N-benzyl-2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-25-14-18-20(24-25)21(29)27(13-17-10-6-3-7-11-17)22(30)26(18)15-19(28)23-12-16-8-4-2-5-9-16/h2-11,14H,12-13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWHTIMGZDIAJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-(4-methoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2677925.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2677926.png)


![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2677930.png)
![Ethyl 2-[(dimethylsulfamoyl)amino]acetate](/img/structure/B2677931.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-propylpentanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2677939.png)
![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)